

Potential research applications of 2-Methoxy-4-(2-nitroethyl)phenol

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Compound of Interest

Compound Name: 2-Methoxy-4-(2-nitroethyl)phenol

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An In-depth Technical Guide to the Potential Research Applications of **2-Methoxy-4-(2-nitroethyl)phenol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-4-(2-nitroethyl)phenol is a phenolic compound with significant, yet largely unexplored, potential in drug discovery and development. While direct research on this specific molecule is sparse, its close chemical relationship with the more extensively studied β -nitrostyrene, 2-methoxy-4-(2-nitrovinyl)phenol, provides a strong basis for predicting its utility. This technical guide synthesizes the available data on its precursors and analogues to outline potential research applications, from oncology to infectious diseases. We provide detailed synthetic protocols, summarize key quantitative data from related compounds, and present logical workflows and potential mechanisms of action through diagrams to facilitate further investigation into this promising chemical scaffold.

Introduction and Physicochemical Properties

2-Methoxy-4-(2-nitroethyl)phenol belongs to the guaiacol family of compounds, characterized by a phenol ring with a methoxy group at position 2. Its defining feature is the 2-nitroethyl side chain at position 4. This structure is a saturated analogue of 2-methoxy-4-(2-nitrovinyl)phenol,

a well-known β -nitrostyrene. The primary route to synthesizing the target compound is through the reduction of this nitrovinyl precursor.

The biological activity of β -nitrostyrenes is often attributed to the electrophilic nature of the nitrovinyl group, which makes them potent Michael acceptors capable of reacting with biological nucleophiles like cysteine residues in proteins.^{[1][2]} This reactivity is central to their observed anticancer and antimicrobial effects.^{[1][2]} By reducing the vinyl double bond to an ethyl group, the reactivity as a Michael acceptor is removed, which may alter the biological activity profile, potentially reducing off-target effects while retaining other valuable properties. Furthermore, the nitroethyl moiety can be chemically modified, most notably reduced to an aminoethyl group, opening pathways to synthesizing phenethylamine derivatives with potential applications in neuroscience.

This guide will explore these potential applications by examining the established chemistry and biology of its immediate precursor.

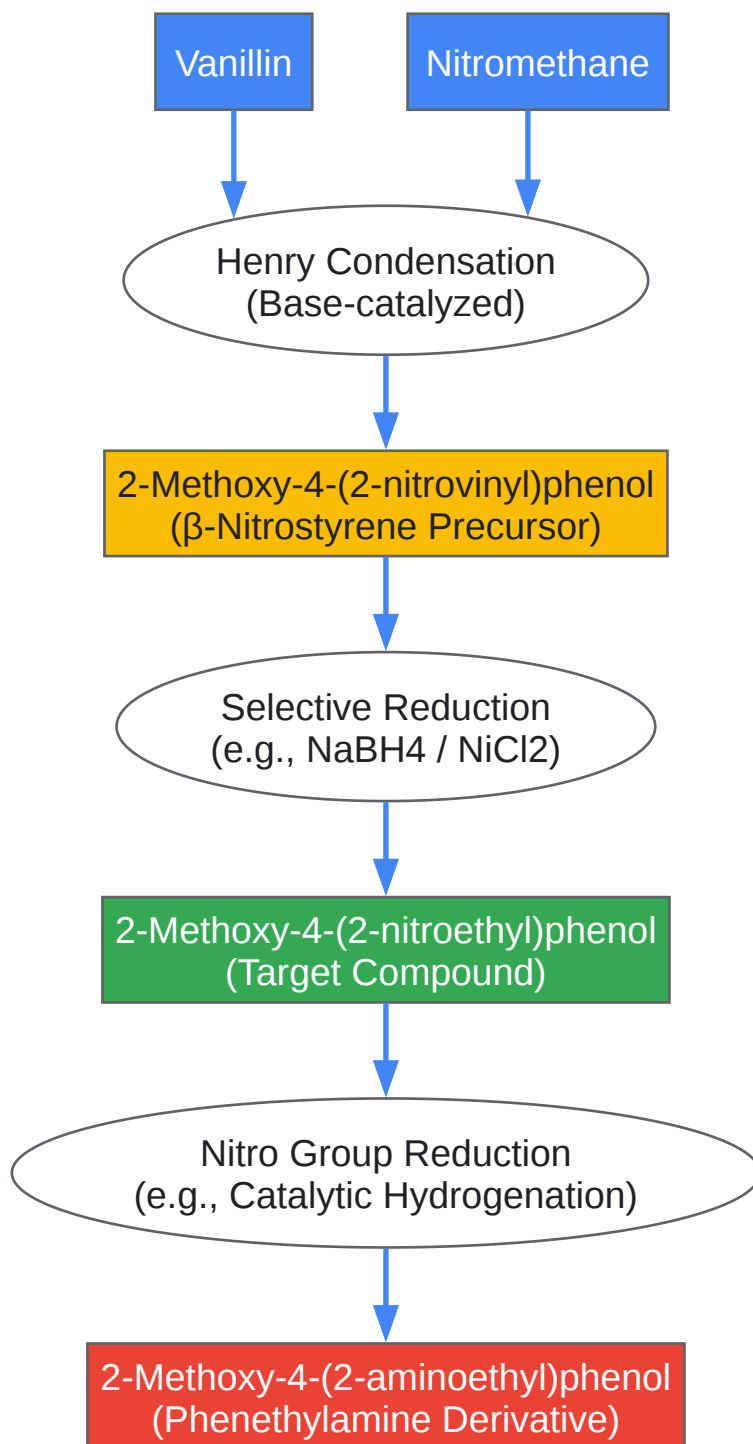
Physicochemical Data

The following table summarizes the key physicochemical properties of **2-Methoxy-4-(2-nitroethyl)phenol** and its direct precursor.

Property	2-Methoxy-4-(2-nitroethyl)phenol	2-Methoxy-4-(2-nitrovinyl)phenol
CAS Number	528594-30-1	22568-51-0 ^[3]
Molecular Formula	C ₉ H ₁₁ NO ₄	C ₉ H ₉ NO ₄ ^[3]
Molecular Weight	197.19 g/mol	195.17 g/mol ^[3]
IUPAC Name	2-Methoxy-4-(2-nitroethyl)phenol	2-methoxy-4-[(E)-2-nitroethenyl]phenol ^[3]
Predicted pKa	Not Available	8.09 ± 0.18
Predicted logP	Not Available	2.17

Synthesis and Derivatization Workflow

The synthesis of **2-Methoxy-4-(2-nitroethyl)phenol** is a two-step process starting from readily available precursors. The workflow involves an initial condensation reaction to form the vinyl intermediate, followed by a selective reduction.



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Figure 1: Synthetic workflow from vanillin to the target compound and a potential neuroactive derivative.

Experimental Protocols

This protocol describes the base-catalyzed condensation of vanillin and nitromethane.

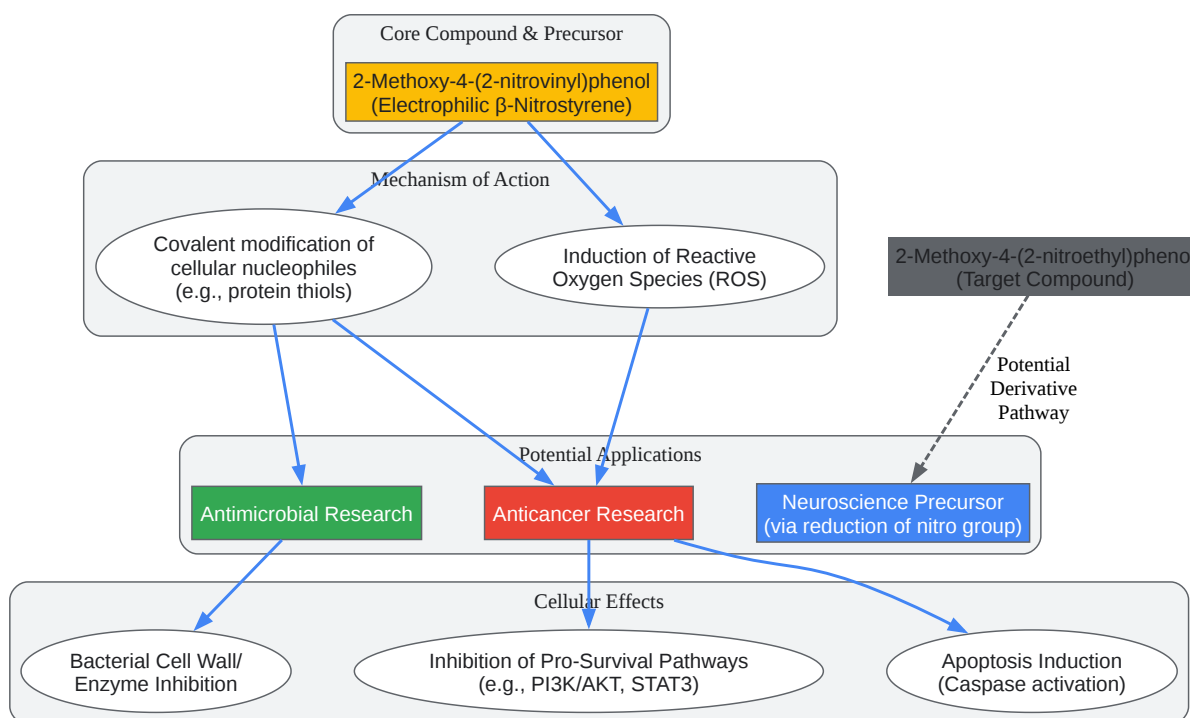
- Materials: Vanillin (4-hydroxy-3-methoxybenzaldehyde), Nitromethane, Ammonium acetate (as catalyst), Methanol (as solvent).
- Procedure:
 1. In a round-bottom flask, dissolve 10.0 g of vanillin in 50 mL of methanol.
 2. Add 7.0 mL of nitromethane to the solution.
 3. Add 2.0 g of ammonium acetate to the mixture to act as a catalyst.
 4. Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) with constant stirring.
 5. Maintain reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
 6. After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
 7. Collect the yellow crystalline product by vacuum filtration.
 8. Wash the crystals with cold methanol to remove unreacted starting materials.
 9. Recrystallize the crude product from hot methanol to obtain pure 2-methoxy-4-(2-nitrovinyl)phenol.
 10. Dry the final product under vacuum.

This protocol adapts a standard method for the selective reduction of a conjugated double bond using sodium borohydride in the presence of a nickel catalyst.^{[4][5]}

- Materials: 2-Methoxy-4-(2-nitrovinyl)phenol, Sodium borohydride (NaBH_4), Nickel(II) chloride hexahydrate ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$), Acetonitrile, Water.
- Procedure:
 1. In a round-bottom flask, prepare a solution of 5.0 g of 2-methoxy-4-(2-nitrovinyl)phenol in 100 mL of aqueous acetonitrile (e.g., 9:1 $\text{CH}_3\text{CN}:\text{H}_2\text{O}$).
 2. Add 0.6 g of $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ (approx. 0.1 molar equivalents) to the solution and stir for 5 minutes.
 3. Cool the flask in an ice bath to 0-5°C.
 4. Slowly add 2.0 g of NaBH_4 (approx. 2 molar equivalents) portion-wise to the stirred mixture. Maintain the temperature below 10°C. A black precipitate of nickel boride may form.
 5. After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.
 6. Quench the reaction by carefully adding 20 mL of 1M HCl.
 7. Extract the product into ethyl acetate (3 x 50 mL).
 8. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
 9. Remove the solvent under reduced pressure to yield the crude product.
 10. Purify the product by column chromatography on silica gel if necessary.

Potential Research Applications and Mechanisms

The research potential of **2-Methoxy-4-(2-nitroethyl)phenol** can be inferred from the established biological activities of its vinyl analogue and other related phenolic compounds.



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Figure 2: Logical relationships between the precursor's mechanism and potential research applications.

Anticancer Research

The β -nitrostyrene class of compounds is known to suppress cancer cell proliferation and induce apoptosis.[6] Derivatives have demonstrated efficacy against various cancer types,

including colorectal, esophageal, and breast cancer.[1][6][7]

- **Mechanism:** The primary proposed mechanism is the generation of reactive oxygen species (ROS) and covalent modification of key cellular proteins.[6][7] This can lead to DNA damage and the activation of apoptotic pathways (e.g., caspase activation).[2] Furthermore, β -nitrostyrene derivatives have been shown to inhibit critical pro-survival signaling pathways, such as the PI3K/AKT and STAT3 pathways, in cancer cells.[1][2]
- **Potential of the Target Compound:** While **2-Methoxy-4-(2-nitroethyl)phenol** lacks the Michael acceptor reactivity of its vinyl precursor, the nitroalkane moiety can still participate in various biological interactions and may serve as a prodrug that is metabolized to a more active form. Its altered electronic and steric properties warrant investigation against a panel of cancer cell lines.

Table 3.1: Cytotoxicity of Related Phenolic Compounds against Cancer Cell Lines

Compound	Cancer Cell Line	Assay	Endpoint	Result (IC ₅₀)
5,3'-dihydroxy-3,6,7,8,4'-PeMF	MDA-MB-231 (Breast)	MTT	Cytotoxicity	21.27 μ M
5-demethyltangeritin	PC3 (Prostate)	MTT	Cytotoxicity	11.8 μ M
2-methoxy-4-((4-methoxyphenylimino)methyl)phenol	T47D (Breast)	MTT	Cytotoxicity	353.04 μ g/mL[8]
Dieckol	MCF-7 (Breast)	Not Specified	Cytotoxicity	64 - 128 μ M
BDDPM	HCT116 (Colon)	Not Specified	Cytotoxicity	10.58 μ g/mL

Note: Data is for structurally related compounds to indicate the general potential of phenolic scaffolds. BDDPM is bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane. PeMF is pentamethoxyflavone.

Antimicrobial Research

Phenolic compounds derived from natural sources are well-documented for their antimicrobial properties.[9][10] The precursor to our target compound, vanillin, and the related compound 2-methoxy-4-vinylphenol have both shown activity against foodborne pathogens and spoilage bacteria.[9][11]

- Mechanism: The antimicrobial action of phenols often involves disruption of the bacterial cell membrane, inhibition of key enzymes (such as DNA gyrase), and interference with cellular energy production.[11]
- Potential of the Target Compound: **2-Methoxy-4-(2-nitroethyl)phenol** retains the core phenolic structure responsible for general antimicrobial activity. The nitro group may confer additional properties, and its potential as an antibacterial or antifungal agent should be systematically evaluated.

Table 3.2: Antimicrobial Activity of Related Phenolic Compounds

Compound	Microorganism	Endpoint	Result (IC ₅₀ or MIC)
Eugenol	Staphylococcus aureus	Growth Inhibition	IC ₅₀ = 0.75 mM[9]
Capsaicin	Staphylococcus aureus	Growth Inhibition	IC ₅₀ = 0.68 mM[9]
Vanillin	Staphylococcus aureus	Growth Inhibition	IC ₅₀ = 1.38 mM[9]
Caffeic Acid	Staphylococcus aureus (MRSA & MSSA)	Growth Inhibition	MIC = 256 - 1024 µg/mL[10]

Precursor for Neuroactive Amines

A highly promising application lies in synthetic chemistry. The nitroethyl group of **2-Methoxy-4-(2-nitroethyl)phenol** can be readily reduced to a primary amine (e.g., via catalytic hydrogenation). This transformation yields 2-Methoxy-4-(2-aminoethyl)phenol, a

phenethylamine. The phenethylamine scaffold is the backbone for a vast array of neurotransmitters, hormones, and psychoactive drugs. This opens up a straightforward synthetic route for creating novel libraries of phenethylamine derivatives for screening in neuroscience, targeting receptors and transporters involved in mood, cognition, and neurological disorders.

Standardized Biological Assay Protocols

Protocol 4.1: MTT Assay for In Vitro Cytotoxicity

- Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).
- Procedure:
 1. Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
 2. Prepare a stock solution of **2-Methoxy-4-(2-nitroethyl)phenol** in DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
 3. Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include wells with medium only (blank) and medium with DMSO (vehicle control).
 4. Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
 5. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
 6. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
 7. Measure the absorbance at 570 nm using a microplate reader.
 8. Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 4.2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

- Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
- Procedure:
 1. Prepare a stock solution of the test compound in DMSO.
 2. In a 96-well microplate, add 50 μ L of sterile Mueller-Hinton Broth (MHB) to each well.
 3. Add 50 μ L of the compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate.
 4. Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells.
 5. Add 50 μ L of the prepared bacterial suspension to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).
 6. Incubate the plate at 37°C for 18-24 hours.
 7. The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion

While **2-Methoxy-4-(2-nitroethyl)phenol** is an understudied molecule, its synthetic accessibility and structural relationship to compounds with known anticancer and antimicrobial activities make it a compelling target for further research. Its potential as a scaffold for generating novel phenethylamine derivatives further broadens its appeal for drug discovery programs. The protocols and data compiled in this guide serve as a foundational resource for scientists and researchers to begin exploring the therapeutic potential of this versatile compound.

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